Cas no 27567-11-9 ([2,2'-Bianthracene]-9,9',10,10'-tetrone,1,1',8,8'-tetrahydroxy-3,3'-dimethyl-)
![[2,2'-Bianthracene]-9,9',10,10'-tetrone,1,1',8,8'-tetrahydroxy-3,3'-dimethyl- structure](https://www.kuujia.com/scimg/cas/27567-11-9x500.png)
27567-11-9 structure
Product name:[2,2'-Bianthracene]-9,9',10,10'-tetrone,1,1',8,8'-tetrahydroxy-3,3'-dimethyl-
[2,2'-Bianthracene]-9,9',10,10'-tetrone,1,1',8,8'-tetrahydroxy-3,3'-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- [2,2'-Bianthracene]-9,9',10,10'-tetrone,1,1',8,8'-tetrahydroxy-3,3'-dimethyl-
- 2-(1,8-dihydroxy-3-methyl-9,10-dioxoanthracen-2-yl)-1,8-dihydroxy-3-methylanthracene-9,10-dione
- DTXSID00331927
- 27567-11-9
- 2-(1,8-dihydroxy-3-methyl-9,10-dioxo-2-anthryl)-1,8-dihydroxy-3-methyl-anthracene-9,10-dione
- C10308
- Cassiamin C
- AC1L9DAZ
- CHEMBL516967
- Q27106087
- CHEBI:3455
-
- Inchi: InChI=1S/C30H18O8/c1-11-9-15-23(29(37)21-13(25(15)33)5-3-7-17(21)31)27(35)19(11)20-12(2)10-16-24(28(20)36)30(38)22-14(26(16)34)6-4-8-18(22)32/h3-10,31-32,35-36H,1-2H3
- InChI Key: VUPMYTWJSPRETC-UHFFFAOYSA-N
- SMILES: OC1=CC=CC2=C1C(C1=C(O)C(C3=C(C)C=C4C(C5=CC=CC(O)=C5C(=O)C4=C3O)=O)=C(C)C=C1C2=O)=O
Computed Properties
- Exact Mass: 506.10014
- Monoisotopic Mass: 506.10016753g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 38
- Rotatable Bond Count: 1
- Complexity: 944
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.9
- Topological Polar Surface Area: 149Ų
Experimental Properties
- PSA: 149.2
27567-11-9 ([2,2'-Bianthracene]-9,9',10,10'-tetrone,1,1',8,8'-tetrahydroxy-3,3'-dimethyl-) Related Products
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